Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-5-methylimidazo[1,2-a]pyridine

Physicochemical Properties Regioisomer Differentiation Drug Design

6-Bromo-5-methylimidazo[1,2-a]pyridine (CAS 116355-19-2) is a heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold family, characterized by a fused imidazole-pyridine bicyclic system with a bromine atom at the 6-position and a methyl group at the 5-position. With a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol, it serves primarily as a versatile building block for the synthesis of more complex pharmacologically active molecules, particularly through palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 116355-19-2
Cat. No. B184065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylimidazo[1,2-a]pyridine
CAS116355-19-2
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC=CN12)Br
InChIInChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3
InChIKeyUGRZKLCCPTTZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methylimidazo[1,2-a]pyridine (CAS 116355-19-2): A Dual-Substituted Imidazopyridine Building Block for Medicinal Chemistry and Cross-Coupling


6-Bromo-5-methylimidazo[1,2-a]pyridine (CAS 116355-19-2) is a heterocyclic compound belonging to the privileged imidazo[1,2-a]pyridine scaffold family, characterized by a fused imidazole-pyridine bicyclic system with a bromine atom at the 6-position and a methyl group at the 5-position . With a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol, it serves primarily as a versatile building block for the synthesis of more complex pharmacologically active molecules, particularly through palladium-catalyzed cross-coupling reactions . Its specific substitution pattern is foundational to generating key intermediates in the development of cardiotonic agents and kinase inhibitors, distinguishing it from regioisomeric and halogen-analog building blocks [1].

Why Substitution Pattern Matters: The Non-Interchangeable Regioisomeric and Halogen Effects of 6-Bromo-5-methylimidazo[1,2-a]pyridine


Substituting 6-bromo-5-methylimidazo[1,2-a]pyridine with its closest analogs, such as its regioisomer (6-bromo-7-methyl) or halogen variant (6-chloro-5-methyl), is not scientifically valid due to quantifiable differences in physicochemical properties and reactivity that have direct consequences on synthetic outcomes and biological target engagement. The 5-methyl group exerts a unique steric and electronic influence on the 6-bromo substituent, altering its reactivity in cross-coupling reactions and affecting the lipophilicity of downstream products, as demonstrated by measured logP differences between regioisomers [1]. Additionally, changing the halogen from bromine to chlorine dramatically reduces cross-coupling efficiency under microwave conditions, a critical factor for high-throughput medicinal chemistry library synthesis [2].

Quantitative Differentiation Evidence for 6-Bromo-5-methylimidazo[1,2-a]pyridine Against Its Closest Analogs


Lipophilicity Differentiation: 6-Bromo-5-methyl vs. 6-Bromo-7-methyl Regioisomer (LogP)

The 6-bromo-5-methyl substitution pattern confers a measurably higher lipophilicity compared to its 6-bromo-7-methyl regioisomer, which directly influences membrane permeability and ADME properties of derived drug candidates. The target compound exhibits a logP of 2.40520 , while the 7-methyl variant shows a logP of 2.0417235 [1], representing a 0.36 log unit increase.

Physicochemical Properties Regioisomer Differentiation Drug Design

Purity and Batch-Specific Analytical QC: Bidepharm's Certified 97% Standard vs. Industry Typical 95%

For procurement decisions, the guaranteed minimum purity and available batch-specific quality control data are critical. Bidepharm supplies 6-bromo-5-methylimidazo[1,2-a]pyridine at a standard purity of 97% and provides batch-specific analytical reports including NMR, HPLC, and GC . This contrasts with the industry-typical purity of 95% often found for this compound class , directly reducing the risk of off-target effects in biological assays caused by unknown impurities.

Compound Procurement Quality Control Reproducibility

Cross-Coupling Reactivity: 6-Bromo Substrates Outperform 6-Chloro Analogs in Microwave-Assisted Suzuki-Miyaura Reactions

Under microwave-assisted Suzuki-Miyaura conditions, 6-bromoimidazo[1,2-a]pyridine substrates achieve excellent cross-coupling yields (83-95%) [1], whereas 6-chloro analogs are documented as significantly less reactive, requiring longer reaction times and often yielding lower conversions under identical conditions [1]. The presence of the bromine atom at the 6-position is therefore essential for efficient one-pot, microwave-assisted library synthesis protocols.

Synthetic Methodology Cross-Coupling Medicinal Chemistry Library Synthesis

Pharmacophore Criticality: 6-Position Attachment Drives Inotropic Potency 2-Fold Over 2-Position Isomer in Cardiotonic Agent E-1020

In the development of the cardiotonic agent E-1020 (loprinone), altering the pyridine substitution on the imidazo[1,2-a]pyridine core from the 2-position to the 6-position resulted in a 2-fold increase in intravenous cardiotonic potency, reducing the ED50 from 52 μg/kg to 23 μg/kg in vivo [1]. This finding establishes the 6-position functionalization of the imidazo[1,2-a]pyridine scaffold as a critical pharmacophoric requirement for potent PDE3 inhibition and positive inotropic activity, which is chemically enabled by the 6-bromo leaving group on the target compound for direct derivatization.

Cardiotonic Drug Discovery Structure-Activity Relationship PDE3 Inhibition

Procurement-Guided Application Scenarios for 6-Bromo-5-methylimidazo[1,2-a]pyridine as a Differentiated Building Block


Synthesis of PDE3 Inhibitor Leads for Congestive Heart Failure

The compound's 6-bromo group serves as a direct functionalization handle to install pyridinone moieties, a modification proven essential for achieving high cardiotonic potency. Research has demonstrated that the 6-position attachment provides a 2.3-fold increase in in vivo ED50 (23 μg/kg) compared to the 2-position isomer (52 μg/kg) [1]. This makes 6-bromo-5-methylimidazo[1,2-a]pyridine a strategic starting material for medicinal chemistry programs focused on positive inotropic agents like E-1020 (loprinone), which advanced to clinical development for congestive heart failure [1].

High-Throughput Suzuki-Miyaura Library Synthesis for Kinase Inhibitor Discovery

The compound's bromine atom at the 6-position enables rapid diversification under microwave-assisted Suzuki-Miyaura conditions, achieving yields of 83-95% in only 20 minutes at 150°C [2]. This high reactivity, which is superior to the corresponding 6-chloro analog [2], allows medicinal chemists to efficiently generate 2,3,6-trisubstituted imidazo[1,2-a]pyridine libraries for screening against kinase targets such as PI3Kα and other therapeutically relevant enzymes [2]. The presence of the 5-methyl group further modulates the electronic properties and metabolic stability of the resulting products.

Physicochemical Property Optimization via Regioisomeric Precision

For drug discovery programs requiring precise control over lipophilicity for optimal oral bioavailability, the target compound's measured logP of 2.41 offers a distinct advantage over the less lipophilic 6-bromo-7-methyl regioisomer (logP 2.04) [3]. This 0.36 log unit difference is substantial enough to guide medicinal chemists in selecting the correct building block at the early stages of lead optimization to avoid later-stage ADME failures, making 6-bromo-5-methylimidazo[1,2-a]pyridine an intentional, data-driven choice rather than an interchangeable commodity.

Reproducible Biological Assay Preparation Using High-Purity Building Blocks

When procuring the compound as a starting material for sensitive biochemical or cellular assays, the availability of batch-specific QC data (NMR, HPLC, GC) and a guaranteed minimum purity of 97% from select vendors like Bidepharm provides a verifiable quality advantage over generic 95% purity batches . This reduces the risk of introducing impurity-driven artifacts that can confound dose-response relationships, especially in low-nanomolar potency assays, thus ensuring greater inter-experiment reproducibility and compliance with publication or patent filing requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.